JGB1741

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

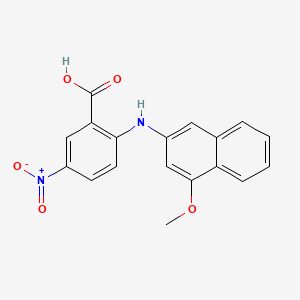

JGB1741 is a small molecule inhibitor of SIRT1 . It shows relatively weak inhibition for SIRT2 and SIRT3 . It’s involved in gene regulation relevant to longevity, cancer, gene regulation, energy homeostasis, and apoptosis .

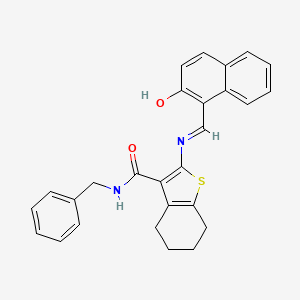

Molecular Structure Analysis

The molecular formula of JGB1741 is C27H24N2O2S . The formal name is 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide .Physical And Chemical Properties Analysis

JGB1741 is a crystalline solid . It has a solubility of 0.14 mg/ml in DMF and 0.2 mg/ml in DMSO .Scientific Research Applications

Cancer Cell Proliferation Inhibition

JGB1741 has been identified as an inhibitor of metastatic breast cancer cell proliferation. It exhibits potent activity against MDA-MB 231 cell lines, with an IC50 value of 512 nM, indicating its effectiveness in halting the growth of these cancer cells .

p53-Mediated Apoptosis Induction

The compound also plays a role in increasing p53 acetylation and promoting p53-mediated apoptosis in cancer cells. This mechanism is crucial for eliminating cancer cells and preventing their spread .

3. Antitumor Activity Across Various Cancer Cell Lines JGB1741 has shown antitumor effects on different cancer cell lines, including K562 (leukemia), HepG2 (liver cancer), and MDA-MB 231 (breast cancer), with varying IC50 values, demonstrating its broad potential in cancer treatment .

SIRT1 Inhibition

As a small molecule inhibitor of SIRT1, JGB1741 has an IC50 value of 15 μM in a cell-free assay. SIRT1 is involved in longevity, gene regulation, energy homeostasis, and apoptosis, making JGB1741 significant in research related to these areas .

Selectivity and Potency

The compound shows relatively weak inhibition for other sirtuins like SIRT2 and SIRT3, suggesting a degree of selectivity which is beneficial for targeted therapy applications .

Mechanistic Studies in Gene Regulation

Due to its role as a SIRT1 inhibitor, JGB1741 is valuable for mechanistic studies in gene regulation. Understanding how it affects gene expression can lead to insights into the treatment of diseases related to gene dysregulation .

Research on Longevity and Aging

The inhibition of SIRT1 by JGB1741 can also contribute to research on longevity and aging, as sirtuins are closely linked to these processes .

Energy Homeostasis Investigations

Lastly, JGB1741’s impact on SIRT1 makes it relevant for studies investigating energy homeostasis, which is vital for understanding metabolic disorders .

Mechanism of Action

Target of Action

JGB1741 primarily targets Sirtuin 1 (SIRT1) , a member of the sirtuin family of NAD±dependent histone deacetylases . SIRT1 plays a crucial role in gene regulation, longevity, cancer, energy homeostasis, and apoptosis .

Mode of Action

JGB1741 acts as a potent and selective inhibitor of SIRT1 . It has an IC50 value of approximately 15 µM in a cell-free assay . It shows relatively weak inhibition for SIRT2 and SIRT3 with IC50 values greater than 100 µM .

Biochemical Pathways

JGB1741 modulates the Bax/Bcl2 ratio, leading to the release of cytochrome c . It also increases the acetylated p53 levels, which leads to p53-mediated apoptosis . These changes affect the downstream pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

Its solubility in dmf and dmso is reported , which may influence its bioavailability.

Result of Action

JGB1741 inhibits the proliferation of metastatic breast cancer MDA-MB 231 cells with an IC50 value of 512 nM in a cell-based assay . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells .

properties

IUPAC Name |

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIXRJWHKMWCH-STBIYBPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed JGB1741, a specific SIRT1 inhibitor. By blocking SIRT1 activity with JGB1741, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, JGB1741 served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)